molecular formula C11H18N2 B13211661 4-methyl-N-(pentan-2-yl)pyridin-3-amine

4-methyl-N-(pentan-2-yl)pyridin-3-amine

Cat. No.: B13211661
M. Wt: 178.27 g/mol
InChI Key: IYBVJXIDSKKYCZ-UHFFFAOYSA-N
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Description

4-Methyl-N-(pentan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2. It is a pyridine derivative, characterized by a methyl group at the 4-position and a pentan-2-yl group attached to the nitrogen atom at the 3-position. This compound is primarily used in research and development within the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(pentan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-(pentan-2-yl)pyridin-3-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-(pentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are still under investigation, but it is known to interact with various biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-(pentan-2-yl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hindered amine structure makes it a valuable building block in organic synthesis and medicinal chemistry, offering unique reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-N-pentan-2-ylpyridin-3-amine

InChI

InChI=1S/C11H18N2/c1-4-5-10(3)13-11-8-12-7-6-9(11)2/h6-8,10,13H,4-5H2,1-3H3

InChI Key

IYBVJXIDSKKYCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C=CN=C1)C

Origin of Product

United States

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